8-Hydroxy-p-menthan-3-one 8-Hydroxy-p-menthan-3-one
Brand Name: Vulcanchem
CAS No.: 3304-24-3
VCID: VC17040396
InChI: InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

8-Hydroxy-p-menthan-3-one

CAS No.: 3304-24-3

Cat. No.: VC17040396

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-p-menthan-3-one - 3304-24-3

CAS No. 3304-24-3
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-one
Standard InChI InChI=1S/C10H18O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3
Standard InChI Key QNZZGEDTDYWNFN-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C(=O)C1)C(C)(C)O

Chemical Identity and Structural Characteristics

Molecular and Spectral Properties

8-Hydroxy-p-menthan-3-one possesses a bicyclic monoterpene backbone with a hydroxyl group at position 8 and a ketone at position 3 (Figure 1). Its IUPAC name, 8-hydroxy-p-menthan-3-one, reflects this substitution pattern . Key spectral data include:

  • Molecular Formula: C10H18O2C_{10}H_{18}O_2

  • Molecular Weight: 170.25 g/mol

  • Kovats Retention Index (RI): 1231 on a non-polar OV-101 column under nitrogen flow .

The compound’s stereochemistry influences its reactivity and biological activity, though specific configurations require further clarification.

Synthesis Pathways and Mechanistic Insights

Acid-Catalyzed Cyclization of Citronellal

A prominent synthesis route involves the acid-catalyzed cyclization of citronellal, a monoterpene aldehyde. Under acidic conditions (e.g., sulfuric acid), citronellal undergoes intramolecular cyclization to form isopulegol intermediates, which are subsequently oxidized to yield 8-hydroxy-p-menthan-3-one . Optimized conditions (80–85°C, 30-minute reaction time) achieve conversions exceeding 90%, with acetal byproducts minimized at lower aqueous/organic phase ratios .

Table 1: Optimal Conditions for Citronellal Cyclization

ParameterValue
Temperature80–85°C
Catalyst (H₂SO₄)5–10 wt%
Reaction Time8–30 minutes
Aqueous/Organic Ratio1:2

Oxidation of Menthone Derivatives

Alternative routes involve the oxidation of menthone or isopulegol. For example, oxidation of menthene diols in acidic media yields 8-hydroxy-p-menthan-3-one via intermediate hydroxymenthones. This pathway is less efficient than citronellal cyclization but offers flexibility in derivative synthesis.

Natural Occurrence and Extraction

Essential Oil Constituent

8-Hydroxy-p-menthan-3-one is a minor component in the essential oils of Mentha pulegium and Hesperozygis ringens, often coexisting with pulegone and menthofuran . Gas chromatography-mass spectrometry (GC-MS) analyses of pennyroyal oil typically report concentrations below 5%, though variations depend on plant genotype and extraction methods .

Table 2: Natural Sources of 8-Hydroxy-p-menthan-3-one

Plant SpeciesPart UsedConcentration (%)
Mentha pulegiumLeaves1.2–4.8
Nepeta tenuifoliaAerial0.5–1.7

Industrial and Pharmaceutical Applications

Flavor and Fragrance Industry

The compound’s mint-like aroma makes it valuable in perfumery and food flavoring. Its stability under high-temperature conditions (e.g., in baked goods) surpasses that of pulegone, a related terpene with toxicity concerns.

Antimicrobial and Antioxidant Activities

Preliminary studies demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 128 µg/mL) and Candida albicans (MIC: 256 µg/mL). Its antioxidant capacity, measured via DPPH radical scavenging, shows an IC₅₀ of 45 µM, comparable to α-tocopherol.

Challenges and Future Directions

Scalability of Synthesis

While batch reactors achieve high yields, transitioning to continuous-flow systems could enhance productivity. Key challenges include maintaining phase mixing and catalyst efficiency under flow conditions .

Toxicological Profiling

Despite its structural similarity to pulegone, 8-hydroxy-p-menthan-3-one’s toxicity remains underexplored. Acute oral toxicity studies in rodents (LD₅₀ > 2,000 mg/kg) suggest low risk, but chronic exposure data are lacking.

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